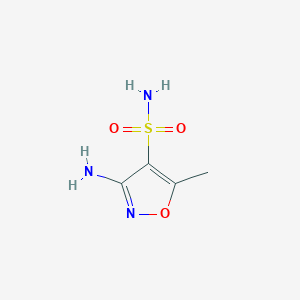

3-Amino-5-methyl-1,2-oxazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-5-methyl-1,2-oxazole-4-sulfonamide, also known as AMOS, is an organic compound that is widely used in the field of organic chemistry. It is a versatile compound that has a variety of applications in both laboratory and industrial settings. In the laboratory, it is used as a reagent for the synthesis of various organic compounds, as a catalyst in organic synthesis, and as a building block for the preparation of complex organic molecules. In the industrial setting, it is used as a corrosion inhibitor, a dye, and an additive for various industrial products. In addition, it has been used in the development of numerous pharmaceuticals and biotechnology products.

Applications De Recherche Scientifique

Antibacterial Applications

This compound has been studied for its potential use as an antibacterial agent. The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is known for its presence in many biologically active molecules. The sulfonamide group in this compound is a common feature in many antibiotics, such as sulfamethoxazole, indicating that 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide could be a valuable addition to the arsenal of antibacterial compounds .

Antimonooxidase Activity

Researchers have explored the use of this compound in inhibiting monooxidase enzymes. These enzymes are involved in various biological processes, including the metabolism of neurotransmitters. Inhibitors of monooxidase enzymes have therapeutic potential in the treatment of diseases like depression and Parkinson’s .

Anti-inflammatory Properties

The oxazole derivatives are known to exhibit anti-inflammatory properties. As such, 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide may be useful in the development of new anti-inflammatory drugs, which could help in the treatment of chronic inflammatory diseases .

Anticancer Research

The structure of 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide suggests potential applications in anticancer research. Oxazole derivatives have been shown to possess anticancer activities, and the modification of these structures could lead to the development of novel anticancer agents .

Neuroprotective Effects

Given the compound’s potential impact on monooxidase enzymes, there is a possibility that it could have neuroprotective effects. This would be particularly relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor .

Agricultural Chemistry

In the field of agricultural chemistry, oxazole derivatives can be used to create pesticides and herbicides. The sulfonamide group in 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide could be particularly useful in designing compounds that target specific enzymes or pathways in pests .

Material Science

Oxazole compounds have applications in material science, particularly in the creation of organic light-emitting diodes (OLEDs) and other electronic materials. The unique electronic properties of oxazoles make them suitable for these applications .

Chemical Synthesis

Finally, 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide can serve as a building block in organic synthesis. Its reactive sites allow for various chemical transformations, making it a versatile reagent for constructing more complex molecules .

Mécanisme D'action

Target of Action

It is known that sulfonamides, a class of compounds to which this molecule belongs, often target enzymes involved in the synthesis of folic acid, such as dihydropteroate synthase .

Mode of Action

Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid . By binding to the active site of this enzyme, they prevent the incorporation of para-aminobenzoic acid (PABA) into the growing folic acid molecule, thereby inhibiting the synthesis of folic acid.

Biochemical Pathways

Folic acid is crucial for the synthesis of nucleotides, and its inhibition can lead to a decrease in DNA synthesis and cell division .

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

By inhibiting the synthesis of folic acid, sulfonamides can interfere with cell growth and division, particularly in rapidly dividing cells .

Action Environment

Factors such as ph, temperature, and the presence of other substances can affect the solubility, stability, and bioavailability of many drugs .

Propriétés

IUPAC Name |

3-amino-5-methyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3S/c1-2-3(11(6,8)9)4(5)7-10-2/h1H3,(H2,5,7)(H2,6,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXGTVLARLGPKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)N)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382074.png)